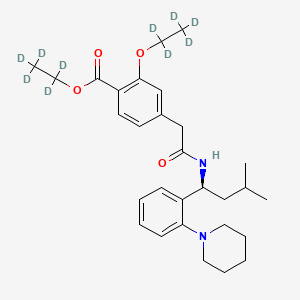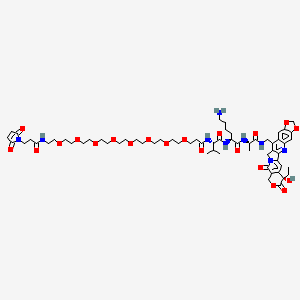
MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT is a compound designed as a drug-linker conjugate for antibody-drug conjugate applications. This compound has shown potential in cancer and autoimmune disease research . It is a camptothecin peptide conjugate, which means it combines the properties of camptothecin, a potent anti-cancer agent, with a peptide linker to enhance its delivery and efficacy .
Méthodes De Préparation
The synthesis of MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT involves multiple steps, starting with the preparation of the peptide linker and the camptothecin derivative. The peptide linker is synthesized using standard solid-phase peptide synthesis techniques, which involve the sequential addition of amino acids to a growing peptide chain. The camptothecin derivative is then conjugated to the peptide linker using a suitable coupling reagent .
Industrial production methods for this compound would likely involve large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography. The final product would be obtained by lyophilization to ensure stability and ease of handling .
Analyse Des Réactions Chimiques
MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the camptothecin moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can also take place, particularly at the peptide linker, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, especially at the camptothecin moiety, where various substituents can be introduced to modify its properties
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study drug-linker conjugates and their properties.
Biology: The compound is used to investigate the mechanisms of action of camptothecin derivatives and their interactions with biological targets.
Medicine: this compound is being explored for its potential in cancer therapy, particularly in the development of targeted therapies that deliver the drug specifically to cancer cells.
Industry: The compound is used in the development of new drug delivery systems and formulations
Mécanisme D'action
The mechanism of action of MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT involves its binding to topoisomerase I, an enzyme that is essential for DNA replication. The camptothecin moiety inhibits the activity of topoisomerase I, leading to the accumulation of DNA breaks and ultimately cell death. The peptide linker enhances the delivery of the camptothecin moiety to the target cells, increasing its efficacy and reducing off-target effects .
Comparaison Avec Des Composés Similaires
MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT is unique in its combination of a camptothecin moiety with a peptide linker. Similar compounds include:
MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT: This compound has a shorter polyethylene glycol linker, which may affect its solubility and delivery properties.
MP-PEG8-Val-Lys-Ala-7-MAD-MDCPT: This compound has a different amino acid in the peptide linker, which may influence its stability and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of a long polyethylene glycol linker and a camptothecin moiety, which enhances its delivery and efficacy in targeted therapies .
Propriétés
Formule moléculaire |
C62H87N9O21 |
|---|---|
Poids moléculaire |
1294.4 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[(2R)-1-[[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]methylamino]-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C62H87N9O21/c1-5-62(81)45-33-48-56-43(36-71(48)60(79)44(45)37-90-61(62)80)42(41-32-49-50(92-38-91-49)34-47(41)67-56)35-65-57(76)40(4)66-58(77)46(8-6-7-13-63)68-59(78)55(39(2)3)69-52(73)12-16-82-18-20-84-22-24-86-26-28-88-30-31-89-29-27-87-25-23-85-21-19-83-17-14-64-51(72)11-15-70-53(74)9-10-54(70)75/h9-10,32-34,39-40,46,55,81H,5-8,11-31,35-38,63H2,1-4H3,(H,64,72)(H,65,76)(H,66,77)(H,68,78)(H,69,73)/t40-,46+,55+,62+/m1/s1 |
Clé InChI |
BBWAOKKZKYVQIA-FLPCTWMVSA-N |
SMILES isomérique |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CNC(=O)[C@@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O)O |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


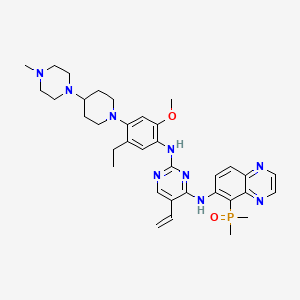
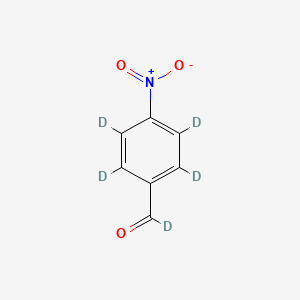
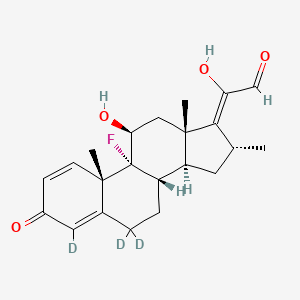
![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine-d4](/img/structure/B15143874.png)
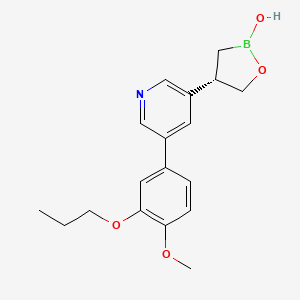
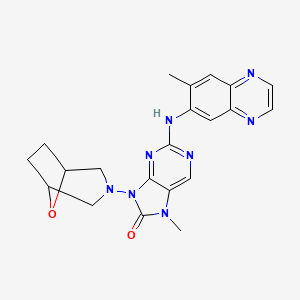
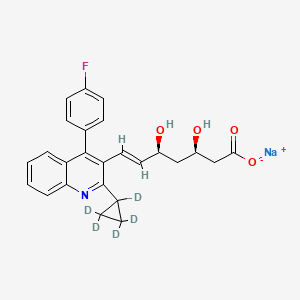
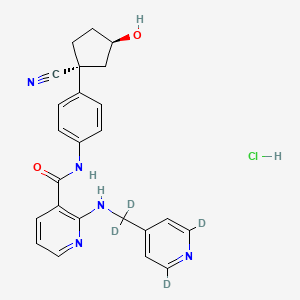
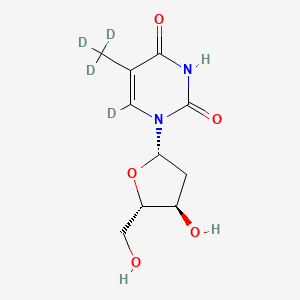
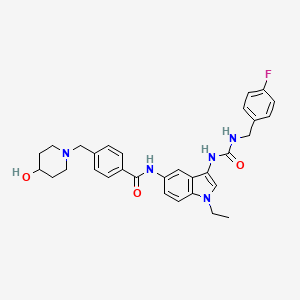
![3-chloro-N-[(3-pyridin-4-ylphenyl)methyl]-N-[4-(trideuteriomethylamino)cyclohexyl]-1-benzothiophene-2-carboxamide](/img/structure/B15143903.png)

![2-(5-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)furan-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B15143929.png)
